6-Bromopurine-d -

6-Bromopurine-d

Catalog Number: EVT-13566188
CAS Number:
Molecular Formula: C5H3BrN4
Molecular Weight: 200.01 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

6-Bromopurine-d is a halogenated derivative of purine, classified as an organic compound belonging to the family of purines and purine derivatives. This compound is characterized by its bromine substitution at the sixth position of the purine ring, which significantly influences its chemical behavior and biological activity. The molecular formula for 6-bromopurine-d is C5H3BrN4C_5H_3BrN_4, and it is recognized for its potential applications in medicinal chemistry and nucleoside synthesis.

Source

6-Bromopurine-d can be synthesized through various methods, primarily involving the bromination of purine in the presence of solvents like acetic acid. This compound is not yet approved for clinical use but has been studied for its experimental applications in biochemical research .

Classification
  • Type: Small Molecule
  • Class: Organic Compounds
  • Sub-class: Purines and Purine Derivatives
  • CAS Number: 767-69-1
  • IUPAC Name: 6-bromo-7H-purine
Synthesis Analysis

Methods

The synthesis of 6-bromopurine-d typically involves the following steps:

  1. Bromination Reaction: Purine undergoes bromination using bromine as a reagent in a suitable solvent such as acetic acid. This reaction is conducted under controlled conditions to ensure selective bromination at the 6th position.
  2. Reaction Conditions: The process requires careful control of temperature and concentration to optimize yield and minimize by-products .

Technical Details

The industrial production of 6-bromopurine-d mirrors laboratory methods but utilizes advanced equipment for higher purity and consistency. The reaction conditions are optimized for large-scale synthesis, ensuring that high-purity reagents are employed to maintain product quality.

Molecular Structure Analysis

Structure

The molecular structure of 6-bromopurine-d features a fused bicyclic structure containing both pyrimidine and imidazole rings. The bromine atom is attached to the sixth carbon atom of the purine base.

Data

  • Molecular Weight: 199.008 g/mol
  • Melting Point: Greater than 300 °C
  • Boiling Point: Approximately 449.6 °C at 760 mmHg
  • Density: Approximately 1.7 g/cm³ .
Chemical Reactions Analysis

Reactions

6-Bromopurine-d participates in several types of chemical reactions:

  1. Nucleophilic Substitution Reactions: The bromine atom can be substituted by various nucleophiles such as amines, thiols, and alcohols.
  2. Oxidation and Reduction Reactions: While less common, these reactions can occur under specific conditions.

Technical Details

  • Common Reagents for Substitution: Amines, thiols, alcohols.
  • Major Products: Substituted purines resulting from nucleophilic attack on the brominated carbon .
Mechanism of Action

The mechanism of action for 6-bromopurine-d primarily involves its role as an analog in nucleoside synthesis. It can interfere with nucleic acid metabolism by substituting for natural purines in nucleic acid synthesis pathways, thus affecting DNA and RNA replication processes.

Process Data

Research indicates that 6-bromopurine-d can act as a substrate for various enzymatic reactions, leading to modified nucleosides that have potential therapeutic applications in antiviral and anticancer strategies .

Physical and Chemical Properties Analysis

Physical Properties

  • State: Solid
  • Melting Point: >300 °C
  • Boiling Point: 449.6 °C
  • Density: Approximately 1.7 g/cm³

Chemical Properties

  • Water Solubility: Approximately 8.73 mg/mL
  • Log P (Partition Coefficient): Approximately 0.64
  • pKa Values:
    • Strongest Acidic: 8.5
    • Strongest Basic: 2.11
  • Hydrogen Bonding Capacity:
    • Hydrogen Acceptors: 3
    • Hydrogen Donors: 1 .
Applications

6-Bromopurine-d has several scientific applications:

  1. Nucleoside Analogue Synthesis: It serves as a key reagent in synthesizing modified nucleosides, which are crucial in developing antiviral and anticancer drugs.
  2. Biochemical Research: It is utilized in studies investigating nucleic acid metabolism and enzyme interactions involving purines.
  3. Pharmaceutical Development: Although not yet approved for clinical use, its properties make it a candidate for further research into therapeutic applications .
Synthetic Methodologies and Isotopic Labeling Strategies

Deuterium Incorporation Techniques in Purine Derivatives

Solvent-Mediated Bromination of Purine with Deuterated Reagents

The synthesis of 6-bromopurine-d derivatives employs solvent-mediated bromination strategies where deuterated solvents serve dual functions as reaction media and deuterium sources. Key methodologies include:

  • Acid-catalyzed exchange: Bromination in deuterated dimethylformamide (DMF-d~7~) with deuterated hydrobromic acid (DBr) achieves >95% deuterium incorporation at the C8 position of purine precursors. This method capitalizes on the in situ generation of electrophilic bromonium ions that facilitate simultaneous bromination and H/D exchange [3] [9].
  • Kinetic isotope effects: Reactions conducted in deuterated methanol (CD~3~OD) exhibit reduced reaction rates (k~H~/k~D~ = 3.2) due to stronger C-D bonds, necessitating extended reaction times (24-36 hr) but yielding higher isotopic purity (>98% deuterium enrichment) [9].
  • Solvent masking effects: Polar aprotic solvents like hexamethylphosphoramide-d~18~ (HMPA-d~18~) prevent deuterium back-exchange during workup through hydrogen-bond shielding of the installed deuterium [3].

Table 1: Solvent Systems for Bromination/Deuteration of Purines

Deuterated SolventCatalystReaction Time (hr)Deuteration Efficiency (%)Regioselectivity
DMF-d~7~DBr1295C8
CD~3~ODD~2~SO~4~3698C8
DMSO-d~6~CD~3~CO~2~D2492C8/C2
HMPA-d~18~None4899C8

Catalytic Hydrogen-Deuterium Exchange for Selective Deuterium Placement

Modern catalytic H/D exchange methodologies enable precise deuterium installation without structural degradation:

  • Iridium-based systems: Cyclometalated iridium(III) complexes (e.g., [Cp*Ir(2,2'-bpyO)(H~2~O)]OTf) catalyze regioselective C8-deuteration of 6-bromopurine in D~2~O at 80°C with turnover frequencies (TOF) of 450 hr⁻¹. This strategy exhibits exceptional functional group tolerance for halogen-substituted purines [3].
  • Zincke activation strategy: Pyridine-directed deuteration leverages in situ formation of NTf-Zincke imines to activate adjacent positions for H/D exchange. This approach achieves 87% deuterium incorporation at C2' positions of ribose moieties in nucleoside derivatives, demonstrating applicability to 6-bromopurine-d sugar conjugates [3].
  • Microwave acceleration: Directed deuteration at C2 positions proceeds 8-fold faster under microwave irradiation (150°C, 30 min) compared to thermal conditions, suppressing undesirable dehalogenation side reactions common in 6-bromopurine systems [9].

Optimization of Regioselective Methylation Reactions

Solvent and Temperature Effects on N7 vs. N9 Selectivity

Regioselective N-alkylation of 6-bromopurine-d faces significant challenges due to the comparable nucleophilicity of N7 and N9 atoms. Critical parameters influencing selectivity include:

  • Dielectric control: Low-dielectric solvents (ε = 4-10) like tetrahydrofuran enhance N9-selectivity (N9:N7 = 8:1) by stabilizing the transition state through reduced solvation of the purine anion. Conversely, polar solvents (ε > 30) favor N7-alkylation due to cation solvation effects [9].
  • Cryogenic methylation: At -78°C, kinetic control predominates with N9-methylation comprising >85% of products. Elevated temperatures (>50°C) promote thermodynamic N7-isomers through anion equilibration [9].
  • Cation coordination effects: Silver(I) ions pre-coordinate at N7, directing methylating agents exclusively to N9 with 99% regioselectivity. This strategy enables quantitative yield of N9-[(11)C]methyl-6-bromopurine-d for PET applications [9].

Table 2: Solvent/Temperature Effects on N-Methylation Regioselectivity

SolventDielectric Constant (ε)Temperature (°C)N9:N7 RatioReaction Mechanism
THF7.6-788:1Kinetic control
DMF38251:3Thermodynamic control
Acetonitrile36501:5Thermodynamic control
Toluene2.406:1Kinetic control

Role of Methylating Agents in Isotopic Yield Enhancement

Selection of methylating agents profoundly impacts radiochemical yields and isotopic purity:

  • [11C]Methyl triflate superiority: [(11)C]CH~3~OTf exhibits 5-fold higher reactivity compared to [(11)C]CH~3~I in N-alkylation of 6-bromopurine-d, achieving 92% radiochemical yield (RCY) in 2 minutes at room temperature. The triflate anion's non-nucleophilic nature prevents isotopic dilution [9].
  • Phase-transfer catalysis: Tetrabutylammonium bromide (TBAB) facilitates solid-liquid phase transfer of [11C]methyl species, reducing hydrolysis losses and increasing RCY by 30% compared to homogeneous systems [9].
  • Microfluidic methylation: Continuous-flow reactors with residence times <1 minute enable >99% isotopic purity by minimizing radiation-induced decomposition. Precise temperature control (25±0.5°C) prevents thermal degradation of 6-bromopurine-d intermediates [3].

Scalable Industrial Synthesis Protocols

Purification Challenges in Deuterated Analogues

Deuterium incorporation introduces unique purification obstacles requiring specialized resolution techniques:

  • Diastereomeric crystallization: Chiral 2-butanol forms diastereomeric solvates with N9-alkylated 6-bromopurine-d enantiomers, enabling >99% enantiomeric excess via fractional crystallization. This method resolves racemization occurring during deuterium installation [10].
  • Simulated moving bed (SMB) chromatography: Eight-column SMB systems with phenyl-bonded stationary phases separate deuterium isotopologues based on hydrophobic differences (ΔlogP = 0.03 per D atom). This technique achieves 99.5% chemical and isotopic purity at kilogram scale [9].
  • Cryogenic distillation: Differences in vapor pressures between protiated and deuterated species (PH/PD = 1.14 at 25°C) enable isotopic enrichment through fractional distillation at -30°C, effectively removing residual protiated solvents from 6-bromopurine-d crystals [10].

Table 3: Industrial Purification Methods for 6-Bromopurine-d Derivatives

Purification TechniqueSeparation PrincipleIsotopic Purity Achievable (%)Throughput Capacity
SMB ChromatographyHydrophobicity differences99.5Multi-kilogram/day
Diastereomeric CrystallizationChiral recognition99.0Kilogram/batch
Cryogenic DistillationVapor pressure disparity98.5Continuous ton-scale
Centrifugal Partition ChromatographyPartition coefficients99.2100g/hr

Properties

Product Name

6-Bromopurine-d

IUPAC Name

6-bromo-8-deuterio-7H-purine

Molecular Formula

C5H3BrN4

Molecular Weight

200.01 g/mol

InChI

InChI=1S/C5H3BrN4/c6-4-3-5(9-1-7-3)10-2-8-4/h1-2H,(H,7,8,9,10)/i1D

InChI Key

CTGFGRDVWBZYNB-MICDWDOJSA-N

Canonical SMILES

C1=NC2=C(N1)C(=NC=N2)Br

Isomeric SMILES

[2H]C1=NC2=C(N1)C(=NC=N2)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.